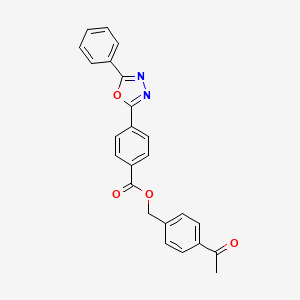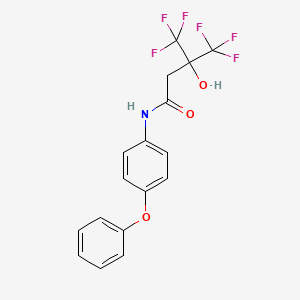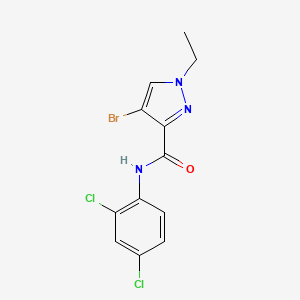![molecular formula C21H26N2O3S B3630588 [4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione](/img/structure/B3630588.png)
[4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione
Overview
Description
[4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a hydroxyethyl group and a methanethione group attached to a phenylmethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione typically involves multi-step organic reactions. One common route includes the reaction of 4-(2-hydroxyethyl)piperazine with 3-methoxy-4-phenylmethoxybenzaldehyde under controlled conditions to form an intermediate Schiff base. This intermediate is then subjected to thionation using Lawesson’s reagent or phosphorus pentasulfide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanethione group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a methylene derivative.
Substitution: Formation of various substituted phenylmethoxy derivatives.
Scientific Research Applications
[4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methanethione group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperacillin: A broad-spectrum antibiotic with a similar piperazine ring structure.
Dichloroaniline: An aniline derivative with similar aromatic substitution patterns.
Uniqueness
[4-(2-Hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione is unique due to its combination of a hydroxyethyl group, a methanethione group, and a phenylmethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-25-20-15-18(21(27)23-11-9-22(10-12-23)13-14-24)7-8-19(20)26-16-17-5-3-2-4-6-17/h2-8,15,24H,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFNHJBZZBJPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)CCO)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3630511.png)
![2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3630514.png)

![(4Z)-4-[(2,3-dichlorophenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B3630547.png)

![N-(4-chlorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B3630555.png)
![2-[(1,3-benzothiazol-2-ylthio)methyl]-7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3630559.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-phenylpiperazine](/img/structure/B3630579.png)
![N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3630582.png)
![2,6-di-tert-butyl-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B3630592.png)
![2-(4-{[4-(methylthio)phenyl]carbonothioyl}-1-piperazinyl)ethanol](/img/structure/B3630597.png)
![1-methyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B3630599.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3630601.png)
